4'-Chloro-2-hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid 4'-Chloro-2-hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1951451-71-0
VCID: VC2756442
InChI: InChI=1S/C14H8ClF3O3/c15-11-4-2-7(5-10(11)14(16,17)18)9-3-1-8(13(20)21)6-12(9)19/h1-6,19H,(H,20,21)
SMILES: C1=CC(=C(C=C1C2=C(C=C(C=C2)C(=O)O)O)C(F)(F)F)Cl
Molecular Formula: C14H8ClF3O3
Molecular Weight: 316.66 g/mol

4'-Chloro-2-hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid

CAS No.: 1951451-71-0

Cat. No.: VC2756442

Molecular Formula: C14H8ClF3O3

Molecular Weight: 316.66 g/mol

* For research use only. Not for human or veterinary use.

4'-Chloro-2-hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid - 1951451-71-0

Specification

CAS No. 1951451-71-0
Molecular Formula C14H8ClF3O3
Molecular Weight 316.66 g/mol
IUPAC Name 4-[4-chloro-3-(trifluoromethyl)phenyl]-3-hydroxybenzoic acid
Standard InChI InChI=1S/C14H8ClF3O3/c15-11-4-2-7(5-10(11)14(16,17)18)9-3-1-8(13(20)21)6-12(9)19/h1-6,19H,(H,20,21)
Standard InChI Key XJHVLONLGXPFII-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C2=C(C=C(C=C2)C(=O)O)O)C(F)(F)F)Cl
Canonical SMILES C1=CC(=C(C=C1C2=C(C=C(C=C2)C(=O)O)O)C(F)(F)F)Cl

Introduction

Basic Information and Identification

4'-Chloro-2-hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid is a substituted biphenyl compound featuring multiple functional groups strategically positioned on its dual-ring structure. The compound is characterized by a biphenyl core (two connected benzene rings) with four key substituents: a chlorine atom at the 4' position, a hydroxyl group at the 2 position, a trifluoromethyl group at the 3' position, and a carboxylic acid group at the 4 position .

Identification Parameters

The following table presents the key identification parameters for this compound:

ParameterValue
CAS No.1951451-71-0
Catalog No. (ChemShuttle)134372
Molecular FormulaC₁₄H₈ClF₃O₃
Molecular Weight316.662 g/mol
SMILES NotationOC(=O)C1=CC(O)=C(C=C1)C1=CC(=C(Cl)C=C1)C(F)(F)F
InChIInChI=1S/C14H8ClF3O3/c15-11-4-2-7(5-10(11)14(16,17)18)9-3-1-8(13(20)21)6-12(9)19/h1-6,19H,(H,20,21)
InChIKeyXJHVLONLGXPFII-UHFFFAOYSA-N

Structural Characteristics

The structural arrangement of 4'-Chloro-2-hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid contributes significantly to its chemical behavior and potential applications. The compound features a biphenyl scaffold (two connected benzene rings) with four functional groups :

  • A chlorine atom at the 4' position on the second benzene ring

  • A hydroxyl group at the 2 position on the first benzene ring

  • A trifluoromethyl group at the 3' position on the second benzene ring

  • A carboxylic acid group at the 4 position on the first benzene ring

This arrangement of substituents creates a molecule with both polar and nonpolar regions, influencing its solubility profile and chemical reactivity. The presence of the carboxylic acid and hydroxyl groups introduces potential hydrogen bonding sites, while the chlorine and trifluoromethyl substituents contribute to the compound's lipophilicity .

Physicochemical Properties

The physicochemical profile of 4'-Chloro-2-hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid influences its behavior in chemical reactions, biological systems, and pharmaceutical applications. The following table summarizes key properties of this compound :

PropertyValue
Physical StateSolid
XLogP3-AA4.2
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count6
Rotatable Bond Count2
Exact Mass316.0114063 Da
Monoisotopic Mass316.0114063 Da
Topological Polar Surface Area57.5 Ų
Heavy Atom Count21
Complexity388

Solubility and Partitioning

With a XLogP3-AA value of 4.2, 4'-Chloro-2-hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid exhibits relatively high lipophilicity, suggesting better solubility in organic solvents compared to aqueous environments. This property is particularly relevant for pharmaceutical applications, as it influences membrane permeability and bioavailability .

Hydrogen Bonding Capacity

The compound has 2 hydrogen bond donors (the hydroxyl and carboxylic acid groups) and 6 hydrogen bond acceptors, suggesting significant potential for intermolecular interactions. These characteristics are crucial for determining solubility profiles, crystallization behavior, and potential biological interactions .

Similar Compounds and Structure-Activity Relationships

Several structurally related compounds provide context for understanding the potential properties and applications of 4'-Chloro-2-hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid:

  • 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid (CAS: 84392-17-6) shares the trifluoromethyl substituent but lacks the chloro and hydroxy groups

  • 4'-Chloro-[1,1'-biphenyl]-4-carboxylic acid (CAS: 5748-41-4) features the chloro substituent in a similar position but differs in the placement of the carboxylic acid group and lacks the hydroxy and trifluoromethyl groups

  • 4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid (CAS: 7079-15-4) has structural similarities but lacks the hydroxy and trifluoromethyl groups

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